molecular formula C17H12Cl2N2O B2444890 5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide CAS No. 1325177-90-9

5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide

Cat. No.: B2444890
CAS No.: 1325177-90-9
M. Wt: 331.2
InChI Key: VDRHLLBQZGRBFB-UHFFFAOYSA-N
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Description

5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring, a methyl group attached to the nitrogen atom, and a naphthalene moiety linked to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,6-dichloropyridine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Nucleophilic Substitution: The acid chloride is reacted with N-methyl-N-(naphthalen-2-yl)amine under basic conditions to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-N-methyl-N-phenylpyridine-3-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    5,6-dichloro-N-methyl-N-(2-thienyl)pyridine-3-carboxamide: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness

5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5,6-dichloro-N-methyl-N-naphthalen-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-21(17(22)13-9-15(18)16(19)20-10-13)14-7-6-11-4-2-3-5-12(11)8-14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRHLLBQZGRBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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